molecular formula C17H20FN3O2 B2955356 N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1185074-19-4

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2955356
CAS No.: 1185074-19-4
M. Wt: 317.364
InChI Key: GUCPKEPHQCLFDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Synthesis and In Vitro Cytotoxic Activity : Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized from N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives. These compounds were investigated for their cytotoxicity against various human cancer cell lines, including colon, lung, breast, and liver cancers, to understand the structure-activity relationship in drug design (Hassan et al., 2015).

Characterization and Potential Anticancer Applications

  • Characterization and Anticancer Potential : Further research into the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from related compounds has been conducted. These compounds were characterized using various analytical techniques and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Hassan et al., 2014).

Structural Analysis

  • Structural Insights : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, closely related to this compound, provide insights into their geometric parameters and intermolecular interactions. These findings contribute to a deeper understanding of the molecular structure of such compounds (Köysal et al., 2005).

Radiotracer Development

  • Radiotracer Synthesis for CB1 Cannabinoid Receptors : Efforts have been made to synthesize radiolabeled compounds, including variants of this compound, for studying CB1 cannabinoid receptors using positron emission tomography. These studies are crucial for advancing medical imaging techniques (Katoch-Rouse & Horti, 2003).

Metabolism and Stability Investigations

  • Metabolism and Thermal Stability Analysis : The in vitro metabolism and thermal stability of pyrazole-containing synthetic cannabinoids, similar to this compound, have been investigated. This research is pivotal for understanding the behavior of such compounds under various conditions, including smoking (Franz et al., 2017).

Development of Fluorescent Chemosensors

  • Fluorescent Chemosensor Design : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores, offers potential applications in developing novel fluorescent probes for detecting biologically and environmentally relevant species (Castillo et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPKEPHQCLFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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